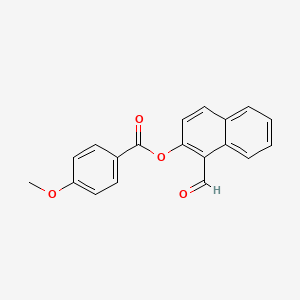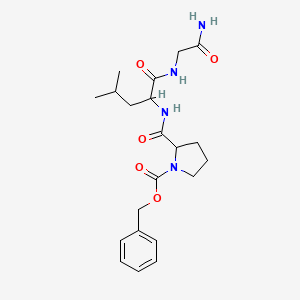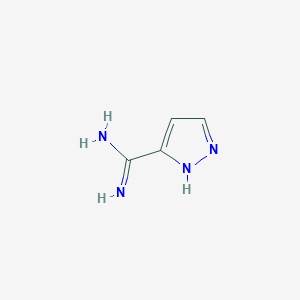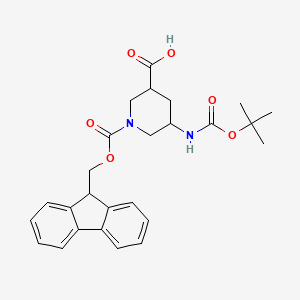![molecular formula C11H15N5OS B12503840 2-[4-(aminomethyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12503840.png)
2-[4-(aminomethyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-オキソ-6H-[1,3]チアゾロ[4,5-d]ピリミジン-2-イル]-4-(アミノメチル)ピペリジンは、その潜在的な生物活性のために医薬品化学の分野で注目を集めている複素環式化合物です。この化合物は、ピペリジン環とチアゾロ[4,5-d]ピリミジンコアを組み合わせたユニークな構造を特徴としており、様々な薬理学的用途のための有望な候補となっています。
準備方法
合成経路と反応条件
7-オキソ-6H-[1,3]チアゾロ[4,5-d]ピリミジン-2-イル]-4-(アミノメチル)ピペリジンの合成は、通常、以下のステップを含みます。
チアゾロ[4,5-d]ピリミジンコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化することにより達成できます。
ピペリジン環の導入: ピペリジン環は、求核置換反応によって導入できます。この反応では、適切なピペリジン誘導体がチアゾロ[4,5-d]ピリミジン中間体と反応します。
工業生産方法
この化合物の工業生産には、上記合成経路の最適化が含まれる場合があり、高い収率と純度を確保します。これには、連続フローリアクター、自動合成プラットフォーム、再結晶やクロマトグラフィーなどの厳格な精製技術の使用が含まれます。
化学反応の分析
反応の種類
7-オキソ-6H-[1,3]チアゾロ[4,5-d]ピリミジン-2-イル]-4-(アミノメチル)ピペリジンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応または求電子置換反応を用いて、異なる官能基を分子に導入できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および触媒的水素化。
置換: ハロゲン化剤、アルキル化剤、およびアシル化剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりアミンまたはアルコールが生成される可能性があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗癌、抗菌、および抗炎症特性について検討されています。
作用機序
7-オキソ-6H-[1,3]チアゾロ[4,5-d]ピリミジン-2-イル]-4-(アミノメチル)ピペリジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、活性部位に結合することで酵素活性を阻害するか、アゴニストまたはアンタゴニストとして作用することで受容体機能を調節する可能性があります。 これらの相互作用は細胞経路の改変につながる可能性があり、最終的に観察される生物学的効果をもたらします .
類似化合物との比較
類似化合物
チアゾロ[4,5-d]ピリミジン-7-オン類: これらの化合物は、同じコア構造を共有していますが、置換基が異なるため、生物活性に違いが生じます。
ピペリジン誘導体: 類似の薬理学的特性を示すピペリジン環を含む化合物。
独自性
7-オキソ-6H-[1,3]チアゾロ[4,5-d]ピリミジン-2-イル]-4-(アミノメチル)ピペリジンは、ピペリジン環とチアゾロ[4,5-d]ピリミジンコアを組み合わせた独自の構造により際立っています。 この構造的特徴は、異なる生物活性を付与し、創薬のための汎用性の高い足場となっています .
特性
分子式 |
C11H15N5OS |
|---|---|
分子量 |
265.34 g/mol |
IUPAC名 |
2-[4-(aminomethyl)piperidin-1-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H15N5OS/c12-5-7-1-3-16(4-2-7)11-15-9-8(18-11)10(17)14-6-13-9/h6-7H,1-5,12H2,(H,13,14,17) |
InChIキー |
XTAKPPDLLUXVGZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CN)C2=NC3=C(S2)C(=O)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12503764.png)
![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B12503767.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503781.png)
![2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide](/img/structure/B12503789.png)
![1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol](/img/structure/B12503792.png)
![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole](/img/structure/B12503796.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503799.png)


![{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1H-indole-6-carboxylate](/img/structure/B12503827.png)



![N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12503837.png)
